Ethyl 2-cyclobutyl-2-fluoroacetate

Description

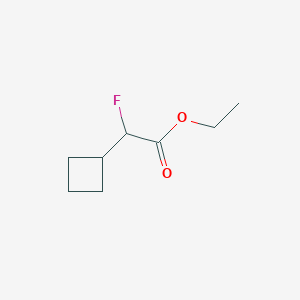

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclobutyl-2-fluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXZPWDTYMHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Cyclobutyl 2 Fluoroacetate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For ethyl 2-cyclobutyl-2-fluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

High-Resolution ¹H NMR Spectroscopy for Structural Elucidation

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule based on their unique electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the structure.

The spectrum is expected to show distinct signals for the ethyl group protons and the cyclobutyl ring protons. The methylene (B1212753) protons (-CH2-) of the ethyl group, being adjacent to an electron-withdrawing oxygen atom, would appear downfield compared to the methyl protons (-CH3). oregonstate.edu The methyl protons typically appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons, in turn, would be a quartet due to coupling with the methyl group.

The protons on the cyclobutyl ring would present a more complex set of multiplets in the aliphatic region of the spectrum. orgchemboulder.com The proton on the carbon bearing the fluorine atom (the α-proton) would be significantly deshielded and is expected to be further split by the adjacent fluorine atom (²J-H,F coupling). A spectrum for the simpler analog, ethyl fluoroacetate (B1212596), shows the protons on the carbon adjacent to the fluorine (F-CH2-C=O) as a doublet at approximately 4.84 ppm due to this coupling. chemicalbook.com For this compound, the methine proton (CH-F) signal would be a doublet of multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet |

| Ethyl CH₂ | ~4.2 | Quartet |

| Cyclobutyl CH (α to F and C=O) | ~5.0 | Doublet of multiplets |

| Cyclobutyl CH₂ | 1.8 - 2.5 | Multiplets |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹H-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom. pressbooks.pub

In this compound, distinct signals are expected for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the cyclobutyl ring. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield (typically 165-175 ppm). libretexts.orgdocbrown.info The carbon atom of the ethyl group bonded to the oxygen (O-CH₂) will also be downfield (~60-65 ppm). libretexts.orglibretexts.org

The cyclobutyl ring carbons will have characteristic shifts, with the carbon atom bonded to the fluorine (C-F) showing a large downfield shift due to the electronegativity of fluorine and also exhibiting splitting due to one-bond coupling with the ¹⁹F nucleus (¹J-C,F). pressbooks.pub The other cyclobutyl carbons will appear in the aliphatic region, typically between 20-50 ppm. docbrown.infooregonstate.edu For the analog ethyl fluoroacetate, the carbon attached to fluorine appears at approximately 77 ppm and is split into a doublet by the fluorine atom. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Coupled) |

|---|---|---|

| C =O | ~168 | Doublet (due to ²J-C,F) |

| C -F | ~90 | Doublet (due to ¹J-C,F) |

| Ethyl O-C H₂ | ~62 | Singlet |

| Cyclobutyl C H₂ (β to C-F) | ~30 | Singlet |

| Cyclobutyl C H₂ (γ to C-F) | ~18 | Singlet |

| Ethyl C H₃ | ~14 | Singlet |

¹⁹F NMR Spectroscopy for Fluorine Environment and Quantitative Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnih.gov It provides valuable information about the electronic environment of the fluorine atom. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes signal overlap. nanalysis.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a secondary carbon adjacent to an ester group. In similar α-fluoro esters, the ¹⁹F signal typically appears in a specific region of the spectrum. nih.gov The signal will be split into a multiplet due to coupling with the adjacent protons (the α-proton and the β-protons on the cyclobutyl ring). This technique is also exceptionally useful for quantitative analysis (qNMR) to determine the purity of fluorinated compounds with high accuracy. nanalysis.comhuji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹⁹F | -180 to -200 (relative to CFCl₃) | Multiplet |

Advanced NMR Techniques for Stereochemical Assignment (e.g., ²H NMR in Chiral Media)

The carbon atom bearing the fluorine in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Determining the enantiomeric excess and assigning the absolute configuration often requires advanced NMR techniques.

One powerful method involves the use of chiral liquid crystals (CLCs) as solvents. sci-hub.se When a chiral solute is dissolved in a CLC, the two enantiomers interact differently with the oriented solvent molecules. This results in a differential ordering of the enantiomers, leading to two distinct sets of signals in the NMR spectrum, one for each enantiomer. sci-hub.seresearchgate.net

Deuterium (²H) NMR spectroscopy in a chiral liquid crystal medium is particularly effective for resolving the signals of enantiomers in fluorinated compounds. researchgate.net By selectively replacing a proton with deuterium, the resulting quadrupolar splitting in the ²H NMR spectrum becomes a sensitive probe of the molecular orientation. The difference in the quadrupolar splittings for the two enantiomers allows for their direct observation and quantification. This technique has been successfully used to achieve enantiomeric discrimination in challenging cases, such as linear secondary fluoroalkanes. researchgate.netnih.gov Similarly, ¹⁹F NMR in chiral liquid crystals can also be used to distinguish between enantiomers. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. msu.eduyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peak will likely be the C=O (carbonyl) stretching vibration of the ester group, which typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. researchgate.net The presence of the electron-withdrawing fluorine atom on the α-carbon can shift this frequency to a slightly higher wavenumber compared to non-fluorinated esters.

The C-F stretching vibration will also be present, typically appearing as a strong band in the 1000-1400 cm⁻¹ region. This region can be complex, but the C-F stretch is often one of the strongest absorptions in the fingerprint region for fluorinated compounds. nih.gov

Additionally, the spectrum will display C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and cyclobutyl groups in the 2850-3000 cm⁻¹ range. libretexts.org C-O stretching vibrations of the ester group will also be visible, usually as two bands in the 1000-1300 cm⁻¹ region. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, will contain a unique pattern of bands corresponding to various bending and stretching vibrations, which is characteristic of the entire molecule. libretexts.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium-Strong |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. For this compound, a predicted Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of the ethyl ester group, the cyclobutane (B1203170) ring, and the carbon-fluorine bond.

The analysis of analogous compounds allows for the prediction of these vibrational modes. The Raman spectrum of ethyl acetate (B1210297), for instance, shows characteristic C=O stretching frequencies. umich.edu The introduction of a fluorine atom and a cyclobutane ring at the alpha-position is expected to influence the electronic environment and, consequently, the vibrational frequencies of the ester group. The C-F stretching vibration typically appears as a strong band in the Raman spectrum. umich.eduacs.org Furthermore, the cyclobutane ring has distinct vibrational modes, including ring puckering and breathing vibrations, which are sensitive to substitution.

Key predicted vibrational modes for this compound would include:

C-H Stretching: Vibrations from the ethyl and cyclobutyl groups, typically appearing in the 2800-3000 cm⁻¹ region.

C=O Stretching: A strong band characteristic of the ester carbonyl group, expected around 1740-1750 cm⁻¹. The electronegativity of the adjacent fluorine atom may cause a slight shift to a higher wavenumber compared to unsubstituted esters.

C-F Stretching: A strong, characteristic band is anticipated in the 1000-1100 cm⁻¹ region, which is typical for monofluorinated aliphatic compounds.

Cyclobutane Ring Vibrations: The puckered four-membered ring gives rise to specific low-frequency modes, including ring puckering and deformation modes. These are generally found in the fingerprint region below 1000 cm⁻¹. researchgate.net

C-C and C-O Stretching: These vibrations from the ester and cyclobutyl moieties contribute to the complex pattern in the fingerprint region (800-1300 cm⁻¹).

The following interactive table summarizes the predicted key Raman shifts for this compound based on data from analogous structures.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group Responsible |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Cyclobutyl |

| C=O Stretch (Ester) | 1740 - 1750 | Ethyl Acetate moiety |

| CH₂ Scissoring | 1440 - 1480 | Ethyl and Cyclobutyl |

| C-O-C Asymmetric Stretch | 1150 - 1250 | Ester Linkage |

| C-F Stretch | 1000 - 1100 | Fluoroalkane |

| Cyclobutane Ring Breathing/Puckering | 800 - 1000 | Cyclobutane Ring |

| C-O-C Symmetric Stretch | 840 - 900 | Ester Linkage |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of esters is well-documented and typically involves cleavage at bonds adjacent to the carbonyl group. libretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond would result in a prominent acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of C₂H₄ (28 Da).

Cleavage of the cyclobutane ring: The strained four-membered ring can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules, a known pattern for cyclobutane derivatives. docbrown.info

Loss of the fluorine atom: While the C-F bond is strong, loss of a fluorine radical or HF can occur, particularly in secondary fragmentation steps. researchgate.netnih.gov

Alpha-cleavage: The bond between the cyclobutyl ring and the carbonyl carbon can break, leading to fragments corresponding to the cyclobutyl cation or the ester-containing radical.

The predicted major fragments in the mass spectrum of this compound are detailed in the interactive table below.

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 160 | [C₈H₁₃FO₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₇H₁₀FO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 115 | [C₆H₁₀FO]⁺ | Loss of ethoxy group (•OC₂H₅) |

| 101 | [C₅H₆FO]⁺ | Loss of ethoxycarbonyl radical (•COOC₂H₅) |

| 87 | [C₄H₄FO]⁺ | McLafferty rearrangement followed by other cleavages |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Note: These predictions are based on established fragmentation patterns of esters, fluorinated compounds, and cyclobutane derivatives. libretexts.orgdocbrown.inforesearchgate.netnih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemical relationships. While no specific crystal structure for this compound is publicly available, the expected structural features can be inferred from studies on cyclobutane derivatives. nih.govchemrxiv.org

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. capes.gov.br The degree of puckering and the preferred conformation (axial or equatorial) of the substituents are influenced by steric and electronic interactions. For this compound, the bulky ethyl fluoroacetate group would likely occupy an equatorial position to minimize steric hindrance.

The presence of a chiral center at the alpha-carbon (C2) means the molecule can exist as a pair of enantiomers (R and S). X-ray crystallography of a single enantiomer or a resolved crystalline derivative would be necessary to determine the absolute stereochemistry. In a racemic crystal, the analysis would reveal the relative stereochemistry of the substituents on the cyclobutane ring.

Key structural parameters that would be determined by X-ray crystallography include:

Cyclobutane Ring Conformation: The precise puckering angle of the four-membered ring.

Substituent Orientation: The axial or equatorial positioning of the fluoro and ethyl acetate groups.

Bond Lengths and Angles: Precise measurements of C-C, C-O, C=O, and C-F bond lengths, which can be influenced by ring strain and electronegativity. For instance, C-C bonds within the cyclobutane ring are often slightly elongated compared to those in acyclic alkanes. researchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant hydrogen bonding or dipole-dipole interactions.

Computational modeling and studies on analogous fluorinated cyclobutanes suggest that the fluorine atom can significantly influence the conformational preferences of the ring through stereoelectronic effects. researchgate.net

Stereochemical Analysis and Control in Ethyl 2 Cyclobutyl 2 Fluoroacetate Research

Enantiomeric Resolution Techniques for α-Fluoro Esters

The separation of enantiomers from a racemic mixture of α-fluoro esters like ethyl 2-cyclobutyl-2-fluoroacetate is a critical step to study the properties of individual stereoisomers. Two primary strategies for enantiomeric resolution are commonly employed: enzymatic kinetic resolution and chemical resolution using chiral resolving agents.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that catalyze the hydrolysis of esters and are frequently used for the kinetic resolution of racemic esters. wikipedia.org These enzymes are chiral and can exhibit high enantioselectivity, preferentially catalyzing the reaction of one enantiomer over the other. wikipedia.org In a typical kinetic resolution of a racemic α-fluoro ester, a lipase (B570770) is used to selectively hydrolyze one enantiomer to the corresponding α-fluoro carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For example, the resolution of racemic ethyl 2-fluorohexanoate has been successfully achieved using this method. wikipedia.org The two products—the α-fluoro carboxylic acid and the enantiomerically enriched α-fluoro ester—can then be separated by standard chemical techniques, such as extraction.

Chemical Resolution with Chiral Resolving Agents: This classical method involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. youtube.com For instance, a racemic α-fluoro carboxylic acid (obtained by hydrolysis of the ester) can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form diastereomeric ammonium (B1175870) salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. youtube.com Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure α-fluoro carboxylic acid, which can then be re-esterified to yield the desired enantiopure this compound. A similar strategy can be applied using a chiral alcohol like tartaric acid to form diastereomeric esters. youtube.com

Diastereomeric Purity Assessment Methods

When a molecule contains two or more stereocenters, diastereomers can exist. In the synthesis of derivatives of this compound (e.g., through reactions that create a second stereocenter), it is crucial to assess the diastereomeric purity of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for their respective nuclei. nih.gov Consequently, diastereomers will exhibit separate signals in NMR spectra.

¹H NMR Spectroscopy: Protons in diastereomers are chemically non-equivalent and will typically have different chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative ratio (diastereomeric excess, d.e.) can be determined.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. nih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment. nih.govrsc.org Therefore, the fluorine atoms in a pair of diastereomers will almost certainly have different chemical shifts, providing a clear and often baseline-separated pair of signals for accurate quantification of the diastereomeric ratio. researchgate.net For example, in the analysis of α-fluoro β-hydroxy carboxylic acids, ¹⁹F NMR clearly shows distinct signals for the syn and anti diastereomers. researchgate.net

¹³C NMR Spectroscopy: Similar to proton and fluorine NMR, the carbon signals for diastereomers will also appear at different chemical shifts, which can be used for purity assessment. nih.gov

In addition to NMR, chiral HPLC can also separate diastereomers, often with even greater resolution than enantiomers on the same column. rsc.org

Conformational Analysis of the Cyclobutyl and Fluoroacetate (B1212596) Moieties

The three-dimensional shape, or conformation, of this compound is determined by the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the fluoroacetate group. Understanding the preferred conformations is crucial as it influences the molecule's reactivity and interactions with biological targets.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful tools for studying these conformations. acs.org

NMR Spectroscopy: The coupling constants (J-values) between protons on the cyclobutane ring are dependent on the dihedral angle between them, which can be related to the degree of ring puckering.

X-ray Diffraction: For crystalline samples, X-ray diffraction provides precise information on bond lengths, bond angles, and the solid-state conformation of the entire molecule, including the puckering of the cyclobutyl ring and the orientation of the substituents. acs.org

Vibrational Spectroscopy: Techniques like gas-phase FTIR and matrix isolation IR spectroscopy can identify the presence of different conformers in equilibrium, as different conformers will have distinct vibrational frequencies. mdpi.com

Computational chemistry provides a powerful complement to experimental studies, allowing for the detailed investigation of conformer energies and geometries that may be difficult to study experimentally. ukm.my

Density Functional Theory (DFT) calculations are widely used to explore the potential energy surface of a molecule. mdpi.comukm.my For this compound, a computational study would typically involve:

Conformational Search: Systematically rotating the rotatable bonds (C-C bond connecting the ring and the ester, C-C(O), and O-Et bonds) and varying the puckering angle of the cyclobutane ring to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima on the potential energy surface. ukm.my

Energy Calculation: Calculating the relative energies of the optimized conformers to determine the most stable (global minimum) conformation and the energy barriers between different conformers. mdpi.com

These calculations can predict the degree of puckering in the cyclobutyl ring and the preferred orientation (e.g., syn or anti) of the ester group. ukm.my Such studies have shown that for similar molecules, the interplay between steric hindrance and electronic effects like hyperconjugation dictates the final conformational preference. nih.govmdpi.com

| Moiety | Key Feature | Description | Driving Force | Reference |

|---|---|---|---|---|

| Cyclobutane Ring | Puckered / Butterfly Conformation | The four-membered ring is non-planar, with one atom out of the plane of the other three. | Relief of torsional strain from eclipsed C-H bonds. | saskoer.ca, libretexts.org |

| Ester Group (C-C=O) | Planar Geometry | The C-C(=O)-O atoms tend to lie in the same plane. | π-orbital overlap in the carboxyl group. | ukm.my |

| Ester Conformation (C-O) | Syn-periplanar (Z) vs. Anti-periplanar (E) | Rotation around the C-O single bond. The Z-conformer is generally more stable for simple esters. | Minimization of steric repulsion. | ukm.my |

Chemical Reactivity and Mechanistic Investigations of α Fluorinated Cyclobutyl Esters

Reaction Pathways of the Cyclobutyl Ring in the Presence of Alpha-Fluorine

The cyclobutyl ring, a four-membered carbocycle, possesses inherent ring strain that can influence its reactivity. The substitution pattern, particularly the presence of an α-fluoro ester group, further modulates its reaction pathways. While the ring is generally stable, it can participate in reactions that either preserve its structure or lead to ring-opening, depending on the conditions.

Key reaction pathways include:

Functionalization while preserving the ring: The cyclobutyl ring can undergo functionalization on its own carbons, away from the substituted position. Such reactions are influenced by the steric bulk and electronic effects of the α-fluoro ester group.

Ring-opening reactions: Under certain conditions, such as catalysis by transition metals or strong acids, the strain of the cyclobutyl ring can be relieved through cleavage of C-C bonds. organic-chemistry.org The regioselectivity of such openings would be influenced by the electron-withdrawing nature of the adjacent α-fluoro ester.

Cycloadditions and Rearrangements: The presence of the ester group allows for the formation of enolates or related intermediates, which could potentially undergo rearrangements involving the cyclobutyl ring. For instance, photochemical activation can induce ring expansion in related cyclopropyl (B3062369) systems to form cyclobutenes, a pathway that could be explored for α-fluorocyclobutyl derivatives. utdallas.edu

Research on the synthesis of trifluoromethyl cyclobutanes from cyclobutane (B1203170) carboxylic acids demonstrates that the cyclobutane ring can be stable to harsh fluorinating conditions, suggesting its general robustness. acs.org

Reactivity of the Fluorine Atom at the α-Position of the Ester

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom generally a poor leaving group. However, its reactivity is enhanced when located at an "activated" position, such as α to a carbonyl group.

Nucleophilic Substitution (SN2): Direct displacement of the fluorine atom by a nucleophile is challenging but conceivable under forcing conditions or with potent nucleophiles. The electrophilicity of the α-carbon is increased by the adjacent ester's carbonyl group. However, the gem-difluoro and trifluoromethyl groups are known to be significantly less reactive in SN2 reactions, a principle that partially applies to the monofluorinated case due to the destabilizing effect of the additional fluorine on the transition state.

Elimination Reactions: If a proton is present on the β-carbon of the cyclobutyl ring, base-mediated elimination of hydrogen fluoride (B91410) (HF) to form a cyclobutylidene or cyclobutene (B1205218) derivative is a possible reaction pathway. The stability of the resulting alkene would be a significant driving force for this transformation.

Influence of Fluorine on the Ester Group Reactivity

The primary influence of the α-fluorine atom on the ester group is electronic. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) has a significant impact on the reactivity of the adjacent carbonyl group.

Enhanced Electrophilicity: The fluorine atom withdraws electron density from the α-carbon, which in turn makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic. This enhances the rate of nucleophilic acyl substitution reactions.

Hydrolysis: The acid- or base-catalyzed hydrolysis of Ethyl 2-cyclobutyl-2-fluoroacetate to its corresponding carboxylic acid is expected to be faster than that of its non-fluorinated analog, Ethyl 2-cyclobutylacetate. In base-catalyzed hydrolysis (saponification), the attack of the hydroxide (B78521) ion on the more electrophilic carbonyl carbon is accelerated. youtube.com

Reactions with Strong Nucleophiles: The reaction with strong, "hard" nucleophiles like Grignard reagents or organolithium compounds is also affected. These reagents typically add twice to esters to form tertiary alcohols. youtube.com The enhanced electrophilicity of the carbonyl in this compound would facilitate the initial addition.

The table below summarizes the expected relative reactivity compared to the non-fluorinated analog.

| Reaction Type | Reagent | Expected Reactivity of this compound |

| Saponification | NaOH (aq) | Faster than non-fluorinated analog |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Faster than non-fluorinated analog |

| Reduction | LiAlH₄ | Faster than non-fluorinated analog |

| Grignard Reaction | CH₃MgBr | Faster than non-fluorinated analog |

Table 1: Predicted influence of the α-fluorine atom on the reactivity of the ester group in this compound compared to its non-fluorinated counterpart.

Computational Chemistry and Theoretical Studies on Ethyl 2 Cyclobutyl 2 Fluoroacetate

Reaction Mechanism Modeling

Enantioselectivity Prediction through Transition State Analysis

The prediction of enantioselectivity in the synthesis of chiral molecules like Ethyl 2-cyclobutyl-2-fluoroacetate is a significant application of computational chemistry. This is often achieved through the detailed analysis of transition states in stereodetermining steps of a reaction.

In the context of synthesizing α-fluoroesters, enantioselectivity is frequently determined during the fluorination of a prochiral precursor. nih.govnih.gov Theoretical studies on analogous reactions, such as the enantioselective fluorination of ketenes or β-keto esters, provide a framework for understanding the factors that govern the stereochemical outcome for the synthesis of this compound. acs.orgnih.gov

Mechanistic studies on the catalytic asymmetric fluorination of aryl alkyl ketenes have shown that the enantioselectivity is determined in the turnover-limiting step, which is the transfer of a fluorine atom from an electrophilic fluorine source to a chiral enolate. nih.govnih.gov The transition state for this step involves a complex interplay of steric and electronic interactions between the substrate, the catalyst, and the fluorinating agent.

Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the energies of the competing diastereomeric transition states that lead to the (R)- and (S)-enantiomers. The predicted enantiomeric excess (ee) can be estimated from the energy difference (ΔΔG‡) between these transition states.

For a hypothetical enantioselective synthesis of this compound, a transition state analysis would involve modeling the approach of a fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), to a chiral enolate derived from a cyclobutyl-substituted ketene (B1206846) in the presence of a chiral catalyst. nih.govnih.govacs.org The computational models would aim to elucidate the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, that favor one transition state over the other.

Table 1: Hypothetical Transition State Energy Differences and Predicted Enantiomeric Excess for the Fluorination of a Cyclobutyl-substituted Ketene Intermediate

| Catalyst System | Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Chiral Catalyst A | (R)-Transition State | 0.0 | >99 |

| (S)-Transition State | +2.5 | ||

| Chiral Catalyst B | (R)-Transition State | 0.0 | 90 |

| (S)-Transition State | +1.5 |

Note: This table is illustrative and based on general principles of transition state analysis in asymmetric catalysis. The values are not derived from actual experimental or computational data for this compound.

Applications of Fluorinated Cyclobutyl Esters As Advanced Synthetic Building Blocks

Utility of Ethyl 2-cyclobutyl-2-fluoroacetate in Multi-step Organic Synthesis

This compound serves as a valuable precursor in multi-step synthetic sequences designed to produce more complex molecular architectures. The presence of both an α-fluoro substituent and an ester functional group allows for a range of selective chemical transformations. While specific industrial-scale syntheses using this exact molecule are not widely documented in public literature, its utility can be inferred from the well-established reactivity of α-fluoro esters and cyclobutane (B1203170) derivatives in organic synthesis.

In a typical multi-step sequence, the ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a critical reaction in the synthesis of many pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing a handle for ether synthesis or further oxidation. The compound acts as a linchpin, introducing the fluorinated cyclobutane motif early in a synthetic route, which can then be elaborated upon to build the final target molecule. For instance, the synthesis of novel enzyme inhibitors or receptor antagonists could involve the coupling of the 2-cyclobutyl-2-fluoroacetic acid derivative with complex amines or alcohols. The order of these transformations is critical, as protecting group strategies may be necessary to ensure compatibility between reagents and the existing functional groups.

Stereodefined Fluorinated Cyclobutyl Building Blocks for Complex Molecule Construction

The construction of complex, three-dimensional molecules, particularly for pharmaceutical applications, demands precise control over stereochemistry. The creation of stereodefined fluorinated cyclobutyl building blocks is a significant challenge that, when overcome, provides access to novel chemical space. The synthesis of enantiomerically pure cyclobutanes can be approached through various modern synthetic methods.

One effective strategy is the stereospecific contraction of readily available, enantiopure pyrrolidines. This method, which proceeds through a radical pathway involving a nitrogen extrusion process, allows for the creation of multi-substituted cyclobutanes with defined stereocenters. nih.govacs.org Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. More recently, biocatalytic strategies using engineered enzymes have shown immense promise for stereoselective transformations, including cyclopropanations and potentially cyclobutanations, with exceptional levels of diastereo- and enantiocontrol. nih.gov Such biocatalytic methods could be adapted to produce optically active precursors to this compound. The resulting stereodefined building blocks are invaluable for constructing complex molecules where the specific spatial arrangement of the fluorinated cyclobutyl group is essential for biological activity.

Strategies for Derivatization of the Ester and Cyclobutyl Moieties

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional components: the ethyl ester and the cyclobutyl ring. A wide range of derivatives can be accessed through selective transformations at these sites.

Derivatization of the Ester Moiety: The ethyl ester is a highly versatile functional group that can be converted into numerous other functionalities using standard organic chemistry protocols:

Hydrolysis: Treatment with aqueous acid or base (e.g., LiOH, NaOH) readily converts the ester into the corresponding carboxylic acid, 2-cyclobutyl-2-fluoroacetic acid. This acid is a key intermediate for forming amide bonds with various amines.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, (2-cyclobutyl-2-fluoro)ethan-1-ol.

Amidation: Direct reaction with amines, sometimes requiring elevated temperatures or catalytic activation, yields a diverse range of amides.

Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), can transform the ester into a tertiary alcohol.

Derivatization of the Cyclobutyl Moiety: While the cyclobutane ring is generally more inert than the ester group, it can undergo specific transformations. The inherent ring strain can be exploited in ring-opening reactions under certain catalytic or thermal conditions to generate functionalized acyclic structures. Furthermore, modern synthetic methods involving C-H activation could potentially be used to introduce additional substituents directly onto the cyclobutyl ring, although this remains a challenging and specialized area of research.

Below is an interactive table summarizing potential derivatization reactions for this compound.

| Starting Moiety | Reagents/Conditions | Resulting Functional Group |

| Ethyl Ester | Aqueous Acid/Base (e.g., NaOH, H₂SO₄) | Carboxylic Acid |

| Ethyl Ester | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

| Ethyl Ester | Amine (R-NH₂) | Amide |

| Ethyl Ester | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-cyclobutyl-2-fluoroacetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, cyclobutyl groups can be introduced via alkylation of fluoroacetate precursors using cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization may include temperature control (40–60°C) and solvent selection to minimize side reactions like hydrolysis. Reaction progress should be monitored via TLC or GC-MS. Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the ester .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR : ¹H NMR to confirm cyclobutyl proton environments (e.g., δ 1.5–2.5 ppm for cyclobutyl protons) and ¹⁹F NMR for fluorine chemical shifts (typically δ -180 to -220 ppm).

- IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines for fluorinated esters:

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture and oxidizers.

- Dispose of waste via certified hazardous waste services. Acute toxicity data for similar fluoroacetates suggest strict adherence to exposure limits .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the cyclobutyl and fluoro groups. Key parameters include:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition state analysis for ring-opening or substitution reactions.

- Solvent effects via COSMO-RS simulations. Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated acetates with cyclobutyl groups?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Steps include:

- Repurification of the compound (e.g., prep-HPLC) and re-testing.

- Standardize bioassays using positive controls (e.g., known kinase inhibitors).

- Meta-analysis of literature data to identify trends in structure-activity relationships (SAR). Cross-reference with toxicity profiles from SDS sources to rule out confounding factors .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : The ester group can be hydrolyzed to the carboxylic acid for conjugation with biomolecules (e.g., antibodies). Advanced approaches include:

- Prodrug Design : Link the cyclobutyl-fluoroacetate moiety to therapeutics via pH-sensitive linkers.

- Click Chemistry : Use azide-alkyne cycloaddition to attach targeting ligands.

- In Vivo Tracking : Incorporate isotopic labels (¹⁸F or ¹³C) for PET/MRI imaging. Validate stability in physiological buffers (pH 7.4, 37°C) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up risks include exothermic reactions and purification bottlenecks. Mitigation strategies:

- Process Optimization : Use flow chemistry to control heat transfer and reduce batch variability.

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction parameters .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the environmental fate of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 3–10). Monitor breakdown products via LC-MS/MS.

- Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess aquatic impact.

- Modeling : Apply QSAR models to predict biodegradation pathways and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.